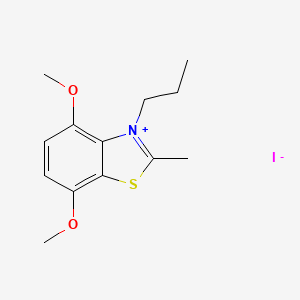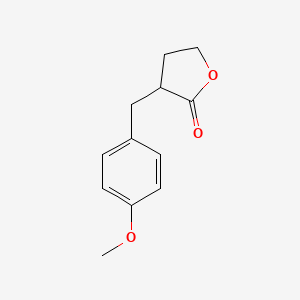
4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide (DMPI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and materials science. DMPI is a cationic dye that possesses unique properties such as high solubility, stability, and fluorescence, making it an ideal candidate for various research applications.
作用機序
4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide works by binding to biological molecules and emitting fluorescence when excited by light. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from the excited state of this compound to the biological molecule to which it is bound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide in laboratory experiments is its high solubility and stability, which makes it easy to handle and store. This compound is also highly fluorescent, making it an ideal tool for the detection of biological molecules. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are numerous future directions for the use of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide in scientific research. One potential direction is the development of this compound-based biosensors for the detection of various biomolecules. Another potential direction is the use of this compound in the development of new cancer diagnostic and therapeutic agents. Additionally, this compound could be used in the development of new materials with unique properties and applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules and cancer cells. This compound is non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. There are numerous future directions for the use of this compound in scientific research, including the development of biosensors, cancer diagnostic and therapeutic agents, and new materials.
合成法
The synthesis of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide involves the reaction of 2-methylbenzothiazole with propyl bromide to obtain 2-methyl-3-propylbenzothiazole. The resulting compound is then reacted with methyl iodide and sodium hydride to obtain this compound. The synthesis of this compound is a straightforward and efficient process that can be easily scaled up for large-scale production.
科学的研究の応用
4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide has been widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and enzymes. This compound can also be used for the detection of cancer cells, making it a promising tool for cancer diagnosis and treatment.
特性
IUPAC Name |
4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO2S.HI/c1-5-8-14-9(2)17-13-11(16-4)7-6-10(15-3)12(13)14;/h6-7H,5,8H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWYQWCNOZMJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=C(C=CC(=C21)OC)OC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)
![4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109675.png)
![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)

![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)
![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)
![4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)
![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5109719.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5109721.png)
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)
![1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5109726.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5109751.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5109753.png)